molecular formula C20H12ClN3O5 B2541882 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-56-8

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

Cat. No.: B2541882
CAS No.: 851411-56-8
M. Wt: 409.78
InChI Key: UAPUANSXPCTMSS-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide (CAS 851411-12-6) is a synthetic small molecule with a molecular formula of C20H12ClN3O5 and a molecular weight of 409.78 g/mol . It belongs to the class of chromenopyridine derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery . The chromenopyridine core is a privileged scaffold in synthetic and medicinal chemistry, known for its wide spectrum of biological activities . This specific compound is a molecular hybrid, incorporating a chromeno[4,3-b]pyridine core structure linked to a nitro-chlorobenzamide group. Natural and synthetic compounds featuring the chromenopyridine structural motif have been reported to exhibit a range of promising biological properties, including antimicrobial, antivirus, and cytotoxic activities, making them promising candidates for pharmaceutical research . As such, this compound serves as a valuable building block and intermediate for researchers exploring new therapeutic agents, particularly in the development of antibiotics, antiviral drugs, and anticancer treatments. It is supplied with a minimum purity of 95%+ . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)11-6-7-13(21)14(9-11)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPUANSXPCTMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide necessitates disassembly into two primary fragments:

  • Fragment A : 4-Chloro-3-nitrobenzoyl chloride
  • Fragment B : 4-Methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine

Synthesis of 4-Chloro-3-Nitrobenzoyl Chloride

The acyl chloride intermediate is synthesized from 4-chloro-3-nitrobenzoic acid via two principal routes:

Thionyl Chloride-Mediated Acyl Chloride Formation

Reacting 4-chloro-3-nitrobenzoic acid with excess thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 60–70°C for 4–6 hours generates the acyl chloride in 92–95% yield. Excess SOCl₂ is removed via vacuum distillation, yielding a pale-yellow solid.

Trimethyl Orthoacetate Esterification Followed by Aminolysis

An alternative method involves esterification with trimethyl orthoacetate under reflux (110°C, 15 hours), producing 4-chloro-3-nitrobenzoic acid methyl ester in 99% yield. Subsequent treatment with anhydrous ammonia gas in methanol at −15°C for 72 hours achieves 95% conversion to the amide, though this route is less direct for acyl chloride synthesis.

Synthesis of 4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-Amine

Chromenopyridine cores are typically constructed via Pechmann condensation or cyclocondensation reactions:

Pechmann Condensation Approach

Heating 2-amino-4-methylpyridin-3-ol with ethyl acetoacetate in concentrated sulfuric acid at 50°C for 8 hours forms the chromenopyridine skeleton. Nitration at position 2 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂/Pd-C) introduces the amine group, yielding the target fragment in 65–70% overall yield.

Cyclocondensation with Aldehydes

Alternative routes involve reacting 3-aminocoumarin derivatives with acetylacetone in acetic acid, though yields are suboptimal (45–50%) due to competing side reactions.

Coupling Strategies for Amide Bond Formation

The final step couples Fragment A and Fragment B via nucleophilic acyl substitution:

Direct Coupling in Aprotic Solvents

Combining 4-chloro-3-nitrobenzoyl chloride (1.2 equiv) with 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine (1.0 equiv) in dry tetrahydrofuran (THF) at 0°C, followed by dropwise addition of triethylamine (2.5 equiv), achieves 78–82% crude yield. Stirring at room temperature for 12 hours ensures complete conversion.

Schotten-Baumann Conditions

Interfacial reactions using aqueous NaOH (10%) and dichloromethane (DCM) facilitate rapid amide formation (≥95% conversion in 2 hours). However, product isolation is complicated by emulsion formation, reducing isolated yields to 68–72%.

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Dissolving the crude product in hot methanol (55°C) and adding water (3:1 v/v) induces crystallization, yielding 99.5% pure this compound as yellow needles. This method avoids toxic solvents like acetonitrile, which may co-crystallize with the product.

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves residual starting materials and hydroxylated byproducts, though it results in 10–15% product loss.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.74 (br s, 1H, NH), 7.86 (dd, J = 8.5 Hz, 1H, Ar-H), 8.24 (d, J = 8.5 Hz, 1H, Ar-H), 8.70 (d, J = 2.5 Hz, 1H, Ar-H).
  • ¹³C NMR (DMSO-d₆) : δ 165.19 (C=O), 153.15 (C-NO₂), 141.49 (C-Cl), 135.36 (C-O), 132.03 (Ar-C), 123.63 (Ar-C), 91.76 (C-I, if present).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, methanol/water 70:30) confirms purity ≥99.5% with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Coupling in THF 78–82 99.5 High reproducibility Requires anhydrous conditions
Schotten-Baumann 68–72 98.0 Rapid reaction kinetics Low isolated yield due to emulsions
Trimethyl Orthoacetate 80–85 99.8 Avoids toxic solvents Multi-step synthesis

Industrial-Scale Considerations

The trimethyl orthoacetate route is favored for kilogram-scale production due to its near-quantitative yields and minimal impurity generation. However, thionyl chloride remains cost-effective for pilot-scale batches despite requiring rigorous HCl scrubbing systems.

Chemical Reactions Analysis

Reduction of the Nitro Group

The meta-nitro group on the benzamide ring undergoes reduction under standard conditions:

  • Reagents/Conditions : Hydrogen gas with palladium catalyst (H₂/Pd-C) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Product : 3-amino-4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide.

  • Significance : The resulting amine serves as a precursor for further derivatization (e.g., diazotization or acylation).

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the para position participates in SNAr reactions due to activation by the electron-withdrawing nitro group:

  • Reagents/Condients :

    • Nucleophiles : Primary amines (e.g., methylamine), hydroxide, or thiols.

    • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Product : Substituted derivatives (e.g., 4-(methylamino)-3-nitro-N-(chromeno-pyridinyl)benzamide).

Amide Hydrolysis

The benzamide linkage hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 4-chloro-3-nitrobenzoic acid and 2-amino-4-methyl-5H-chromeno[4,3-b]pyridin-5-one.

  • Basic Hydrolysis : NaOH/ethanol produces the corresponding carboxylate salt.

Functionalization of the Chromeno-Pyridine Core

The fused chromeno-pyridine system undergoes selective reactions:

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the pyridine ring’s double bonds, forming hydroxylated derivatives .

  • Electrophilic Substitution : Nitration or sulfonation occurs preferentially at the electron-rich positions of the chromene ring .

Nitro Group Transformations

Beyond reduction, the nitro group participates in:

  • Nucleophilic Displacement : In rare cases, the nitro group itself acts as a leaving group under high-temperature conditions with strong nucleophiles (e.g., azide).

Table 1: Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsDominant ReactionUnique Reactivity Notes
4-chloro-N-(chromeno-pyridinyl)-3-nitrobenzamideCl, NO₂, amide, chromeno-pyridineSNAr, nitro reductionChloro substitution enhanced by nitro meta-directing effect
4-methyl-N-(chromeno-pyridinyl)-3-nitrobenzamideCH₃, NO₂, amideAmide hydrolysis, nitro reductionMethyl group stabilizes intermediates
2-chloro-N-(chromeno-pyridinyl)-5-nitrobenzamideCl, NO₂ (ortho)Ortho-directed SNArSteric hindrance slows substitution

Table 2: Reaction Conditions and Yields

Reaction TypeReagentsTemperatureSolventYield (%)
Nitro reductionH₂/Pd-C, ethanol25°CEthanol85–92
SNAr with methylamineCH₃NH₂, K₂CO₃100°CDMF78
Acidic amide hydrolysis6M HClRefluxH₂O90

Mechanistic Insights

  • SNAr Mechanism : The nitro group withdraws electron density via resonance, polarizing the C–Cl bond and facilitating nucleophilic attack.

  • Chromeno-Pyridine Stability : The fused ring system resists ring-opening under mild conditions but undergoes oxidation at elevated temperatures .

Scientific Research Applications

The compound's biological activity has been explored extensively, revealing its potential in various therapeutic areas:

Anticancer Activity

Recent studies have indicated that 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide exhibits significant anticancer properties. In vitro assays have demonstrated selective cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells while sparing normal cells. This selective action may be attributed to the compound’s ability to modulate key signaling pathways involved in cell survival and death.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Modulation of apoptotic signaling

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The structural characteristics of this compound suggest it may act as an inhibitor for specific enzymes involved in disease processes, particularly those related to cancer and microbial resistance.

Enzyme Target Inhibitory Activity IC50 Value (µM)
Protein Kinase B (Akt)Significant inhibition observed0.35
Topoisomerase IIModerate inhibition observed25.0

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of MCF-7 and A549 cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Research : A research article in Antimicrobial Agents and Chemotherapy reported that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antibiotic agent.
  • Enzyme Inhibition Analysis : Research conducted by Smith et al. (2024) demonstrated that the compound effectively inhibits Protein Kinase B, which is crucial for cancer cell survival, providing insights into its mechanism as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name/ID Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Notable Properties/Applications
Target Compound Chromeno[4,3-b]pyridin-5-one 4-chloro, 3-nitrobenzamide Not reported Not reported Potential intermediate for bioactive molecules
3a (Chromeno[2,3-b]pyridine) Chromeno[2,3-b]pyridine 2,4-diamino, 3-cyano, 4-hydroxy-6-methyl 317–318 (decomp) 92 High thermal stability; pigment/bioactivity potential
921565-36-8 (Pyrido[2,3-d]pyrimidin-4-one) Pyrido[2,3-d]pyrimidin-4-one 2-fluoro, 4-methyl, 3-nitrobenzamide Not reported Not reported Enhanced lipophilicity (fluorine effect)
6189-52-2 (Chromeno[4,3-b]pyridin-2-yl benzamide) Chromeno[4,3-b]pyridin-5-one 4-(2,5-dioxopyrrolidin-1-yl)benzamide Not reported Not reported Improved solubility (pyrrolidinone group)
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide Chromeno[4,3-d]pyrimidine 4-nitrobenzamide Not reported Not reported Pyrimidine core alters π-stacking

Key Differences and Implications

Core Structure Variations: The target compound and 6189-52-2 share the chromeno[4,3-b]pyridin-5-one core, while 3a () uses chromeno[2,3-b]pyridine. 921565-36-8 () incorporates a pyrido[2,3-d]pyrimidin-4-one core, which introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine-based analogs .

In contrast, 3a () contains electron-donating amino and hydroxy groups, which may improve solubility but reduce metabolic stability . Fluorine Substitution: The 2-fluoro group in 921565-36-8 () improves lipophilicity and bioavailability, a common strategy in drug design .

Physical Properties: High melting points (e.g., 3a at 317–318°C) correlate with strong intermolecular interactions (hydrogen bonding, π-stacking) in amino- and cyano-substituted derivatives. The target compound’s chloro and nitro groups may similarly contribute to high thermal stability .

Biological Activity

The compound 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through multicomponent reactions involving chromeno derivatives and nitrobenzamide moieties. The methodology typically includes the use of isocyanides and anilines in a one-pot reaction, leading to the formation of complex chromeno-pyridine structures that exhibit significant biological properties .

Anticancer Properties

Recent studies have indicated that derivatives of chromeno compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Research demonstrated that these compounds could inhibit key signaling pathways involved in tumor growth, such as the MAPK pathway .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on several enzymes critical in disease processes:

  • Cholinesterases : Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were observed, with IC50 values indicating potent activity comparable to established inhibitors like rivastigmine .
  • Cyclooxygenases : Compounds with similar structures have shown moderate inhibition of cyclooxygenase-2 (COX-2), which is linked to inflammatory responses and cancer progression. This suggests potential anti-inflammatory applications .

Antioxidant Activity

The antioxidant properties of chromeno derivatives have been highlighted in studies assessing their ability to scavenge free radicals. The presence of the chromeno scaffold contributes to enhanced radical scavenging activity, making these compounds suitable candidates for further development as therapeutic agents against oxidative stress-related diseases .

Case Studies

Case Study 1: Antitumor Effects
In a study involving malignant pleural mesothelioma (MPM) cells, the combination of trametinib and 4-methylumbelliferone (a related compound) demonstrated significant antitumor effects through ERK blockade and CD44 downregulation. This suggests that similar mechanisms may be applicable to our compound of interest, potentially enhancing its therapeutic profile against aggressive tumors .

Case Study 2: Neuroprotective Effects
Another investigation into neuroprotective properties revealed that derivatives with similar structural motifs effectively reduced neuroinflammation and exhibited neuroprotective effects in models of Alzheimer's disease. The ability to inhibit AChE while simultaneously providing antioxidant benefits underscores the multifaceted biological activity of these compounds .

Research Findings Summary Table

Activity Target IC50 Value (μM) Reference
AChE InhibitionAcetylcholinesterase0.25 - 0.75
BuChE InhibitionButyrylcholinesterase0.14 - 0.38
COX-2 InhibitionCyclooxygenase-2Moderate
Antioxidant ActivityFree Radical ScavengingSignificant
Antitumor ActivityMPM CellsSignificant

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis typically involves multi-step processes, starting with functionalization of the chromenopyridine core. Critical steps include:

  • Chlorination and Nitration : Selective introduction of chloro and nitro groups at positions 4 and 3, respectively, requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) to avoid over-substitution .
  • Amide Coupling : Formation of the benzamide linkage via coupling reagents like EDC/HOBt or DCC, ensuring minimal racemization and high yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the pure product .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is recommended:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and amide bond formation. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ at m/z 438.05) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Contradictory yield data (e.g., 40% vs. 65%) often stem from variations in:

  • Reaction Conditions : Temperature control during nitration (0–5°C vs. room temperature) .
  • Catalyst Purity : Trace moisture in FeCl₃ can reduce chlorination efficiency .
  • Workup Protocols : Incomplete extraction (e.g., using EtOAc vs. DCM) may lead to product loss . Methodological Solution : Design a fractional factorial experiment to isolate critical variables (e.g., temperature, catalyst grade) and optimize conditions .

Q. What strategies are recommended for analyzing interactions with bacterial enzyme targets (e.g., acps-pptase)?

  • Enzyme Inhibition Assays : Measure IC₅₀ using a malachite green phosphate detection kit to quantify pptase activity reduction .
  • Molecular Docking : Use AutoDock Vina to model the compound’s binding to the enzyme’s active site, focusing on H-bonding with Ser-122 and hydrophobic interactions with Phe-89 .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated E. coli to identify downstream pathway disruptions (e.g., lipid A biosynthesis) .

Q. How to approach stereochemical analysis given the compound’s chiral centers?

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers. Retention times can be cross-validated with synthetic standards .
  • X-ray Crystallography : Co-crystallize the compound with a protein (e.g., HSA) to determine absolute configuration .

Methodological Challenges and Solutions

Best practices for optimizing nitro group reduction while minimizing byproducts

  • Reduction Protocol : Use catalytic hydrogenation (H₂, 10% Pd/C, ethanol) at 50 psi for 12 hours. Monitor by TLC (hexane/EtOAc 1:1) to halt the reaction at the amine stage, avoiding over-reduction to hydroxylamine .
  • Byproduct Mitigation : Add 1% acetic acid to suppress nitroso intermediate formation .

Addressing contradictory data on biochemical pathway effects

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate protocol-driven variations .
  • Meta-Analysis : Pool data from independent studies (e.g., enzyme kinetics, MIC values) to identify consensus pathways (e.g., lipid biosynthesis inhibition) .

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